molecular formula C9H10N2 B089847 3-Anilinopropionitrile CAS No. 1075-76-9

3-Anilinopropionitrile

Cat. No.: B089847
CAS No.: 1075-76-9
M. Wt: 146.19 g/mol
InChI Key: FENJKTQEFUPECW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Anilinopropionitrile can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile under basic conditions. The reaction typically proceeds as follows:

    Reactants: Aniline and acrylonitrile.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An appropriate solvent like ethanol or methanol.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, for several hours.

The reaction mechanism involves the nucleophilic addition of the aniline to the acrylonitrile, followed by cyclization to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalysts and reaction monitoring techniques further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

3-Anilinopropionitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Major Products Formed

Scientific Research Applications

3-Anilinopropionitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Anilinopropionitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its osteolathyrogenic effects, where it interferes with the formation of cross-linkages in collagen and elastin. This is achieved through competition with the native substrate for the active site of the enzyme amine oxidase, which is functional in cross-link formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylaminopropionitrile
  • N-(β-Cyanoethyl)aniline
  • 3-Phenylamino-propionitrile

Uniqueness

3-Anilinopropionitrile is unique due to its specific combination of aniline and nitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-anilinopropanenitrile
Source PubChem
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InChI

InChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENJKTQEFUPECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051548
Record name 3-Anilinopropionitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1075-76-9
Record name 3-(Phenylamino)propanenitrile
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Record name 3-Anilinopropionitrile
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Record name 3-Anilinopropionitrile
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Record name Propanenitrile, 3-(phenylamino)-
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Record name 3-ANILINOPROPIONITRILE
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Synthesis routes and methods

Procedure details

Silica was activated by heating it above 100° C. in vacuum and was then allowed to cool to room temperature under nitrogen. To the activated silica (10 g) was absorbed aniline (1.86 g, 20 mmol) and acrylonitrile (2.65 g, 50 mmol) and the flask was capped tightly. The contents were then stirred with a magnetic stirrer for 6 days at 60° C. After this time the mixture was cooled to room temperature and extracted with MeOH. The extracts were evaporated to dryness and the residue was Kugelrohr-distilled under high vacuum to give the product 3-(phenylamino)propanenitrile (2.29 g, 78.4%) as an oil which crystallised on standing; bp 120-150° C./1-2 Torr (lit bp 120° C./1 Torr), mp 50.5-52.5° C.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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